7-Benzofuranyl N-methylcarbamate
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Overview
Description
7-Benzofuranyl N-methylcarbamate, commonly known as carbofuran, is a broad-spectrum N-methyl carbamate insecticide. It is widely used in agriculture to control a variety of pests, including insects, mites, and nematodes. The compound is known for its high efficacy and rapid action against pests, making it a valuable tool in pest management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzofuranyl N-methylcarbamate typically involves the reaction of 7-hydroxybenzofuran with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 7-hydroxybenzofuran: This intermediate is synthesized through the cyclization of o-hydroxyphenylacetic acid.
Reaction with Methyl Isocyanate: The 7-hydroxybenzofuran is then reacted with methyl isocyanate in the presence of a catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 7-Benzofuranyl N-methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound is susceptible to hydrolysis, especially under alkaline conditions, leading to the formation of 7-hydroxybenzofuran and methylamine.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide or through photodegradation under UV light.
Major Products Formed:
Hydrolysis Products: 7-hydroxybenzofuran and methylamine.
Oxidation Products: 3-hydroxycarbofuran and other oxidative metabolites.
Scientific Research Applications
7-Benzofuranyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of carbamate pesticides in various environmental conditions.
Biology: Investigated for its effects on non-target organisms, including beneficial insects and soil microorganisms.
Medicine: Studied for its potential toxicological effects on human health, particularly its impact on the nervous system.
Industry: Utilized in the development of new pest control formulations and strategies
Mechanism of Action
The primary mechanism of action of 7-Benzofuranyl N-methylcarbamate involves the inhibition of acetylcholinesterase (AChE) in target organisms. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve impulse transmission. The resulting overstimulation of the nervous system leads to paralysis and death of the pest .
Comparison with Similar Compounds
Aldicarb: Another N-methyl carbamate insecticide with a similar mode of action but higher toxicity.
Carbaryl: A widely used carbamate insecticide with a broader spectrum of activity but lower potency compared to 7-Benzofuranyl N-methylcarbamate.
Methomyl: Known for its rapid action and effectiveness against a wide range of pests.
Uniqueness: this compound stands out due to its high efficacy, rapid action, and relatively lower environmental persistence compared to some other carbamate insecticides. Its ability to control a wide range of pests with minimal impact on non-target organisms makes it a valuable tool in integrated pest management .
Properties
CAS No. |
4790-82-3 |
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Molecular Formula |
C10H9NO3 |
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-benzofuran-7-yl N-methylcarbamate |
InChI |
InChI=1S/C10H9NO3/c1-11-10(12)14-8-4-2-3-7-5-6-13-9(7)8/h2-6H,1H3,(H,11,12) |
InChI Key |
LVKKPBPHGILWOM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC2=C1OC=C2 |
Origin of Product |
United States |
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